[3,3'-Bipyridine]-5-carbaldehyde
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Overview
Description
[3,3’-Bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-5-carbaldehyde includes an aldehyde functional group at the 5-position of the bipyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative . Another approach involves the direct arylation of pyridine using palladium catalysts .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carbaldehyde may involve large-scale palladium-catalyzed reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: [3,3’-Bipyridine]-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere
Major Products:
Oxidation: [3,3’-Bipyridine]-5-carboxylic acid.
Reduction: [3,3’-Bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used
Scientific Research Applications
[3,3’-Bipyridine]-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-5-carbaldehyde largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties. The aldehyde group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
[2,2’-Bipyridine]: Known for its strong coordination ability with metal ions, widely used in coordination chemistry.
[4,4’-Bipyridine]: Utilized in the synthesis of viologens, which are important in electrochemical applications.
[2,3’-Bipyridine]: Exhibits unique properties due to the asymmetrical arrangement of the pyridine rings.
Uniqueness of [3,3’-Bipyridine]-5-carbaldehyde:
- The presence of the aldehyde group at the 5-position provides additional reactivity, allowing for further functionalization and derivatization.
- Its ability to form stable metal complexes makes it valuable in catalysis and materials science .
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLWSVFFRAXFNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673536 |
Source
|
Record name | [3,3'-Bipyridine]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214339-67-9 |
Source
|
Record name | [3,3'-Bipyridine]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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